molecular formula C13H15NO B3031199 1-cyclohexyl-4-isocyanatoBenzene CAS No. 191722-72-2

1-cyclohexyl-4-isocyanatoBenzene

Cat. No.: B3031199
CAS No.: 191722-72-2
M. Wt: 201.26 g/mol
InChI Key: VDFSJSHFOGBMMI-UHFFFAOYSA-N
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Description

1-cyclohexyl-4-isocyanatoBenzene is an organic compound featuring an isocyanate functional group attached to a benzene ring that is substituted with a cyclohexyl group. This structure is characteristic of monomers used in polymer science, particularly in the synthesis of polyurethanes and polyurea coatings, where it can contribute to the material's final properties . Isocyanates are highly reactive and can be hazardous. They are typically moisture-sensitive , reacting slowly with water to form amines and carbon dioxide . They are also incompatible with many other classes of compounds, including amines, alcohols, and strong oxidizers, with reactions often proceeding exothermically and sometimes violently . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a household or personal product. Appropriate safety measures must be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-4-isocyanatobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-10-14-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFSJSHFOGBMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621925
Record name 1-Cyclohexyl-4-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191722-72-2
Record name 1-Cyclohexyl-4-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclohexyl-4-isocyanatoBenzene can be synthesized through several methods. One common method involves the reaction of 4-cyclohexylphenylamine with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent decomposition of the isocyanate group .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-4-isocyanatoBenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Thiols: React with the isocyanate group to form thiocarbamates.

    Nitrating Agents: Used for nitration of the benzene ring.

    Sulfonating Agents: Used for sulfonation of the benzene ring.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Polymer Chemistry
ICB is primarily utilized in the synthesis of flexible polyurethane foams. These foams are widely used in various industries, including automotive, furniture, and bedding. The unique properties of ICB allow for the production of foams with tailored mechanical properties, enhancing durability and comfort.

Biodegradable Polymers
Recent studies have explored the use of ICB as a crosslinking agent in the development of biodegradable polymers. This application is significant given the increasing demand for environmentally friendly materials. By incorporating ICB into polymer matrices, researchers aim to create materials that are not only functional but also reduce environmental impact.

Analytical Methods
ICB is also employed in various analytical methods for detecting isocyanates in environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are utilized to quantify ICB in different matrices, contributing to environmental monitoring efforts.

Material Science Applications

Flexible Polyurethane Foams
The most prominent application of ICB is in the production of flexible polyurethane foams. These foams are essential in numerous applications due to their excellent cushioning properties. They are widely used in products such as mattresses, automotive interiors, and furniture upholstery .

Coatings and Sealants
ICB can be used in formulating coatings and sealants that require specific mechanical properties and durability. Its chemical structure allows for improved adhesion and resistance to environmental degradation, making it suitable for outdoor applications.

Toxicity and Safety Considerations

While ICB has many beneficial applications, it is essential to consider its toxicity. The compound has been shown to cause skin and eye irritation, respiratory issues, and potential organ toxicity upon exposure. Therefore, strict safety protocols must be adhered to when handling this compound in laboratory settings .

Current State of Research

Ongoing research on ICB focuses on several key areas:

  • Toxicological Studies: Investigating the health effects associated with exposure to ICB.
  • Environmental Impact: Assessing the fate and transport of ICB in environmental settings.
  • Synthesis Improvements: Developing safer methods for synthesizing ICB and its derivatives .

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-isocyanatoBenzene primarily involves its reactivity with nucleophiles. The isocyanate group can form covalent bonds with nucleophilic functional groups, leading to the formation of stable products such as ureas, carbamates, and thiocarbamates. These reactions can modify the properties of the target molecules, making the compound useful in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-cyclohexyl-4-isocyanatoBenzene with four para-substituted phenyl isocyanates, highlighting key structural and functional differences:

Compound Molecular Formula Molecular Weight Substituent Electronic Effect Reactivity Solubility Applications/Notes
This compound C₁₃H₁₇NO (estimated) ~201.28* Cyclohexyl (para) Electron-donating (inductive) Moderate (steric hindrance) Low (hydrophobic) Potential use in rigid polymers; limited biological data
4-Methoxyphenylisocyanate C₈H₇NO₂ 149.15 Methoxy (para) Electron-donating (resonance) Low Moderate (polar) Used in urethane synthesis; less reactive due to resonance
4-Methylphenyl Isocyanate C₈H₇NO 133.15 Methyl (para) Electron-donating (inductive) Moderate Low Intermediate in agrochemicals; balances reactivity and stability
4-Chlorophenyl Isocyanate C₇H₄ClNO 153.57 Chloro (para) Electron-withdrawing High Low (slightly polar) High reactivity in crosslinking; industrial coatings
4-Benzyloxyphenyl Isocyanate C₁₄H₁₁NO₂ 239.25 Benzyloxy (para) Electron-donating (resonance) Low (bulky) Low (hydrophobic) Specialty polymers; steric bulk limits reactivity

*Estimated based on substituent contributions.

Key Findings and Analysis

  • Reactivity Trends: Electron-withdrawing groups (e.g., -Cl in 4-chlorophenyl isocyanate) enhance isocyanate reactivity by increasing electrophilicity. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) reduce reactivity .
  • Solubility: Polar substituents (e.g., -OCH₃) improve solubility in polar solvents. Hydrophobic groups (cyclohexyl, benzyloxy) reduce solubility, favoring nonpolar environments .
  • While direct data for this compound is lacking, its bulk may limit bioavailability.
  • Industrial Applications :

    • Bulky isocyanates (e.g., cyclohexyl, benzyloxy derivatives) are valued in high-performance polymers for enhanced thermal stability and rigidity .
    • Chlorinated isocyanates excel in fast-curing coatings due to high reactivity .

Biological Activity

1-Cyclohexyl-4-isocyanatoBenzene, with the molecular formula C₁₃H₁₅NO, is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. The compound features a cyclohexyl group attached to a benzene ring with an isocyanate functional group, which is known for its reactivity with nucleophiles. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicine and industry, and relevant case studies.

Chemical Structure

The structure of this compound includes:

  • Cyclohexyl Group: Provides hydrophobic characteristics.
  • Isocyanate Functional Group: Known for its ability to react with nucleophiles.

The primary mechanism of action involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophilic functional groups in biological molecules. This leads to the formation of stable products such as ureas and carbamates, which can modify the properties of target molecules and influence their biological activity.

Types of Reactions

This compound undergoes several types of reactions:

  • Nucleophilic Addition: Reacts with amines, alcohols, and thiols.
  • Electrophilic Aromatic Substitution: The benzene ring can participate in various substitution reactions such as nitration and sulfonation.

Antimicrobial Properties

Research has indicated that compounds containing isocyanate groups often exhibit antimicrobial activity. Studies have shown that this compound may possess potential antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases .

Anticancer Activity

There is emerging evidence suggesting that this compound could have anticancer properties. The compound's ability to modify proteins through covalent bonding may disrupt cancer cell signaling pathways. Further research is needed to elucidate these effects in vivo and in vitro.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various isocyanate derivatives, including this compound. Results showed that this compound exhibited significant activity against several bacterial strains, indicating its potential use as an antimicrobial agent .

Study on Anticancer Effects

In vitro experiments demonstrated that this compound could induce apoptosis in cancer cell lines. The mechanism appears to involve the modification of key proteins involved in cell cycle regulation, leading to cell death .

Pharmaceutical Development

Due to its reactivity and biological activity, this compound is being explored as a precursor for pharmaceutical compounds. Its ability to form stable derivatives makes it valuable in drug development processes.

Industrial Uses

The compound finds applications in the production of coatings, adhesives, and elastomers due to its chemical reactivity. Its unique properties allow it to be utilized effectively in various industrial formulations .

Future Directions

Research into this compound should focus on:

  • Detailed Mechanistic Studies: Understanding how this compound interacts at the molecular level with biological targets.
  • In Vivo Studies: Evaluating the biological effects in animal models to assess safety and efficacy.
  • Formulation Development: Exploring its use in developing new therapeutic agents or industrial products.

Q & A

Q. What analytical techniques best characterize isomerization byproducts in synthesized this compound?

  • Methodological Answer : Use chiral HPLC or GC-MS to separate isomers. For structural confirmation, apply 2D NMR (e.g., NOESY) to distinguish axial/equatorial cyclohexyl conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-cyclohexyl-4-isocyanatoBenzene
Reactant of Route 2
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